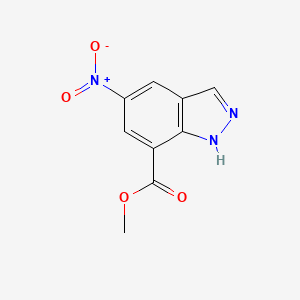

methyl 5-nitro-1H-indazole-7-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

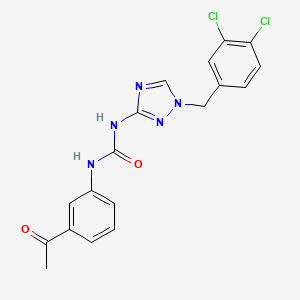

“Methyl 5-nitro-1H-indazole-7-carboxylate” is a chemical compound with the linear formula C9H7N3O4 . It is used in laboratory chemicals .

Molecular Structure Analysis

The molecular weight of “methyl 5-nitro-1H-indazole-7-carboxylate” is 221.17 . The InChI code is 1S/C9H7N3O4/c1-16-9(13)7-3-6(12(14)15)2-5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11) .Physical And Chemical Properties Analysis

“Methyl 5-nitro-1H-indazole-7-carboxylate” is a solid substance . It is stored in a sealed, dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Antineoplastic Agents

Methyl 5-nitro-1H-indazole-7-carboxylate: is utilized in the synthesis of compounds with potential antineoplastic activities. Researchers have synthesized a series of new 3-amino-N-phenyl-1H-indazole-1-carboxamides and evaluated them for their in vitro antineoplastic activity against clinically isolated human cancer cell lines . This compound serves as a key intermediate in the development of new cancer therapies.

Organic Synthesis: Transition Metal-Catalyzed Reactions

In organic synthesis, this compound is involved in transition metal-catalyzed reactions. These reactions are crucial for constructing the indazole ring system, which is a core structure in many pharmacologically active molecules . The metal-catalyzed approach generally produces good yields with minimal formation of byproducts.

Drug Development: Kinase Inhibitors

Indazole derivatives, including those derived from methyl 5-nitro-1H-indazole-7-carboxylate , are important in drug development, particularly as kinase inhibitors. These compounds are significant in the treatment of various cancers and are often used in targeted cancer therapies .

Pharmacology: Anti-Inflammatory and Antibacterial Agents

The indazole nucleus, which can be synthesized from methyl 5-nitro-1H-indazole-7-carboxylate , is found in compounds with anti-inflammatory and antibacterial properties. This makes it valuable in the pharmacological research of new drugs for treating inflammatory diseases and bacterial infections .

Chemical Research: Reductive Cyclization Reactions

This compound is also used in reductive cyclization reactions, a method for constructing heterocyclic compounds. Such reactions are fundamental in the synthesis of various indazole derivatives, which have wide-ranging applications in medicinal chemistry .

Biochemistry: Study of Nitrogen-Containing Heterocycles

Methyl 5-nitro-1H-indazole-7-carboxylate: is a key starting material for the study of nitrogen-containing heterocycles. These studies are essential for understanding the biological activities of these compounds and their potential therapeutic applications .

Safety and Hazards

“Methyl 5-nitro-1H-indazole-7-carboxylate” is potentially harmful. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Wirkmechanismus

Target of Action

Methyl 5-nitro-1H-indazole-7-carboxylate is a derivative of indazole, a heterocyclic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that they may have multiple targets.

Mode of Action

Indazole derivatives have been reported to inhibit, regulate, and/or modulate various kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a role in cell cycle regulation and volume control, respectively .

Biochemical Pathways

Given the potential kinase targets, it is plausible that this compound could affect pathways related to cell cycle regulation and cell volume control .

Pharmacokinetics

The compound’s molecular weight is 221.17 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

Given the potential kinase targets, it is plausible that this compound could affect cell cycle progression and cell volume regulation .

Action Environment

Like all chemical compounds, its stability, solubility, and reactivity could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

Eigenschaften

IUPAC Name |

methyl 5-nitro-1H-indazole-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c1-16-9(13)7-3-6(12(14)15)2-5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSTUEANQBHBNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1NN=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362831 |

Source

|

| Record name | methyl 5-nitro-1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-nitro-1H-indazole-7-carboxylate | |

CAS RN |

632291-85-1 |

Source

|

| Record name | methyl 5-nitro-1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide](/img/structure/B1269988.png)

![{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid](/img/structure/B1269992.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B1270015.png)